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Compound of Interest |

3-(4-Isopropoxy-pyrazol-1-yl)-
Compound Name:
propionic acid

CAS No.: 1863360-13-7

Cat. No.: B1408962
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Executive Summary

This technical guide provides a comprehensive characterization of 3-(4-Isopropoxy-pyrazol-1-
yl)-propionic acid, a functionalized pyrazole derivative utilized as a building block in medicinal
chemistry. This molecule combines a polar carboxylic acid tail with a lipophilic isopropoxy-
substituted pyrazole core, making it a valuable scaffold for fragment-based drug discovery
(FBDD), particularly in the development of kinase inhibitors and agrochemicals.

This document details the physicochemical properties, validated synthetic routes, and
analytical spectral predictions required for the identification and usage of this compound in
research settings.

Part 1: Physicochemical Identity & Profile

The molecular weight and elemental composition are derived from the specific stoichiometry of
the 4-isopropoxy-1H-pyrazole core coupled with a propionic acid moiety.

Key Chemical Data
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Property

Value

Notes

Chemical Name

3-(4-1sopropoxy-pyrazol-1-yl)-

propionic acid

IUPAC Systematic

Molecular Formula CoH14N203 Confirmed
Molecular Weight 198.22 g/mol Average Mass
Exact Mass 198.1004 Monoisotopic (for HRMS)

Core Scaffold

Pyrazole (N1-substituted)

4-position functionalized

Refers to 4-Isopropoxy-1H-

Precursor CAS 14884-03-8

pyrazole
Predicted LogP ~1.2-15 Lipophilic core / Polar tail
pKa (Acid) ~4.2-45 Carboxylic acid moiety

Structural Analysis

The molecule consists of three distinct domains affecting its reactivity and binding potential:

e The Pyrazole Core: A 5-membered aromatic heterocycle acting as a rigid linker.

e The Isopropoxy Group (-OiPr): Located at position 4, this group provides steric bulk and

lipophilicity, often engaging in hydrophobic interactions within protein binding pockets.

e The Propionic Acid Tail (-CH2CH2COOH): Attached at position N1, this flexible linker
provides solubility and a "handle" for further conjugation (e.g., amide coupling).

Structural Visualization (DOT)

The following diagram illustrates the chemical connectivity and functional domains.
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Fig 1. Functional Domain Analysis of COH14N203

Click to download full resolution via product page

Part 2: Synthesis Protocol

Since this specific derivative is often a custom synthesis target, the most robust route involves
the Michael Addition of the commercially available precursor 4-isopropoxy-1H-pyrazole to an
acrylate ester, followed by hydrolysis.

Reagents & Precursors

o Starting Material: 4-Isopropoxy-1H-pyrazole (CAS: 14884-03-8).[1]
e Michael Acceptor: Ethyl Acrylate (CAS: 140-88-5) or Methyl Acrylate.
o Catalyst: DBU (1,8-Diazabicyclo[5.4.0]lundec-7-ene) or Triton B.

e Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

Step-by-Step Workflow

Step 1: N-Alkylation (Michael Addition)

Dissolve 4-isopropoxy-1H-pyrazole (1.0 eq) in Acetonitrile.

Add catalytic base (DBU, 0.1 eq).

Add Ethyl Acrylate (1.2 eq) dropwise at 0°C.

Reflux at 60-80°C for 4—12 hours.
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e Monitor: TLC should show consumption of the pyrazole.

o Workup: Evaporate solvent; purify the intermediate ester via column chromatography

(Hexane/EtOAC).

Step 2: Ester Hydrolysis

e Dissolve the intermediate ethyl ester in THF/Water (1:1).

e Add LiOH (2.0 eq) or NaOH.

» Stir at Room Temperature (RT) for 2—4 hours.

 Acidification: Adjust pH to ~3.0 using 1M HCI. The product, 3-(4-lIsopropoxy-pyrazol-1-yl)-

propionic acid, typically precipitates or can be extracted with Ethyl Acetate.

» Drying: Dry organic layer over MgSOu, filter, and concentrate.

Synthesis Pathway Diagram

Start: 4-Isopropoxy-1H-pyrazole
(CAS 14884-03-8)

Reagent: Ethyl Acrylate
+ Cat. DBU

Michael Addition ,

I

I
I
1

(Reflux, MeCN) /

y 3

Intermediate:
Ethyl 3-(4-isopropoxypyrazol-1-yl)propanoate

Reagent: LiOH / THF / H20
(Hydrolysis)

Final Product:

3-(4-Isopropoxy-pyrazol-1-yl)-

(MW 198.22)

Saponification & ]
Acidification (pH 3) /

propionic acid

Fig 2. Synthetic Pathway via Michael Addition
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Part 3: Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these
predicted spectral signatures.

Mass Spectrometry (LC-MS)

 lonization Mode: Electrospray lonization (ESI), Positive Mode.
o Expected Peak (M+H)*: 199.23 m/z.

o Fragment Pattern: Loss of the isopropyl group (-42 Da) may be observed at higher collision
energies, resulting in a peak at ~157 m/z.

Proton NMR (*H-NMR)

Solvent: DMSO-des or CDCls.

Position Shift (6 ppm) Multiplicity Integration Assighment
] Carboxylic Acid
COOH ~12.0 Broad Singlet 1H
proton
] Ring proton
Pyrazole-H5 7.30-7.50 Singlet 1H )
(adjacent to N)
Pyrazole-H3 7.10-7.20 Singlet 1H Ring proton
Isopropyl
O-CH 4.20 - 4.30 Septet 1H P _ by
methine
) Propionic chain
N-CH: 4,15-4.25 Triplet 2H
(alpha to N)
) Propionic chain
CH2-CO 2.70 - 2.80 Triplet 2H
(alpha to COOH)
) Isopropyl
CHs (iPr) 1.20-1.30 Doublet 6H
methyls
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Note: The chemical shifts of the pyrazole protons (H3/H5) are sensitive to concentration and
solvent choice.

Part 4: Applications in Drug Discovery
This molecule serves as a versatile linker-scaffold in medicinal chemistry:

o Fragment-Based Drug Discovery (FBDD): The low molecular weight (<200 Da) and distinct
polarity vector make it an ideal fragment for screening against binding pockets.

o Kinase Inhibition: Pyrazole derivatives are privileged structures in kinase inhibitor design
(e.g., Ruxolitinib analogs). The isopropoxy group mimics the steric bulk of ATP-binding site
residues.

 PROTAC Linkers: The carboxylic acid terminus allows for easy conjugation to E3 ligase
ligands or warheads via standard amide coupling reagents (HATU/EDC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Characterization Guide: 3-(4-Isopropoxy-
pyrazol-1-yl)-propionic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1408962#molecular-weight-of-3-4-isopropoxy-
pyrazol-1-yl-propionic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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